2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
2-Methyl-1-[4-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C12H15F3N2. It is a piperazine derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring.
Mechanism of Action
Target of Action
A structurally similar compound, 1-[4-(trifluoromethyl)phenyl]piperazine (ptfmpp), is known to be a serotonergic releasing agent
Mode of Action
If it acts similarly to pTFMPP, it may induce the release of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness . The compound’s interaction with its targets and the resulting changes would depend on the specific serotonin receptor subtype it binds to.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine . .
Preparation Methods
The synthesis of 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-methylpiperazine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Methyl-1-[4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Scientific Research Applications
2-Methyl-1-[4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
2-Methyl-1-[4-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives, such as:
1-[3-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with the trifluoromethyl group in the meta position.
1-[4-(trifluoromethyl)phenyl]piperazine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
845714-44-5 |
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Molecular Formula |
C12H15F3N2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c1-9-8-16-6-7-17(9)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3 |
InChI Key |
GDUWSJMPXLBYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC=C(C=C2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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